四氢吡喃基甲基丙烯酸酯

概述

描述

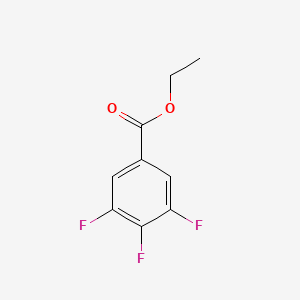

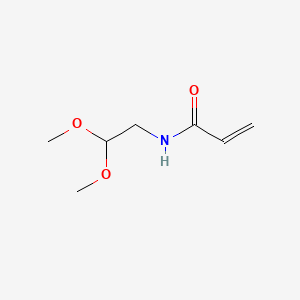

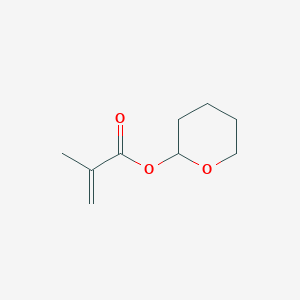

Tetrahydropyranyl methacrylate is a useful research compound. Its molecular formula is C9H14O3 and its molecular weight is 170.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality Tetrahydropyranyl methacrylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tetrahydropyranyl methacrylate including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

合成和溶液性质

四氢吡喃基甲基丙烯酸酯 (THPMA) 已用于新型两性离子嵌段共聚物的合成中。这些共聚物在水性介质中经历可逆的温度诱导胶束化,展示了 THPMA 在制造响应性材料中的作用 (Lowe、Billingham 和 Armes,1997)。

吸水特性

对聚(异冰片基甲基丙烯酸酯)和聚(四氢吡喃-2-基甲基甲基丙烯酸酯)等聚合物的研究表明了显著的吸水和解吸行为。这在四氢吡喃基甲基丙烯酸酯聚合物中尤其明显,其表现出高吸收值,即使在长时间浸入水中后也不会平衡 (Patel 和 Braden,1991)。

聚合物合成

已经研究了包括 THPMA 在内的不饱和四氢吡喃基酯的聚合物和共聚物的制备和酯化。去除四氢吡喃基所需的是温和条件,使其成为对水解敏感的其他基团的聚合物的有效保护基 (Kearns、McLean 和 Solomon,1974)。

嵌段聚合物的表面性质

THPMA 已用于合成具有氟化甲基丙烯酸酯的嵌段聚合物,极大地影响了表面性质。这些聚合物,特别是具有全氟庚基的聚合物,表现出非常低的表面张力。可以通过改变不同嵌段共聚物的体积比以及通过热交联来控制这些聚合物的表面能,从而增强它们的机械强度和表面稳定性 (Yang 等,2000)。

两亲性共网络

已使用 THPMA 合成了甲基丙烯酸和甲基丙烯酸甲酯的两亲性共网络。这些共网络用于创建精确的分子量和组成控制,这对于开发具有特定性质的材料至关重要 (Kali 等,2007)。

用于药物输送的聚合物纳米球

基于 THPMA 的纳米球已显示出作为 pH 敏感药物输送载体的潜力。这些纳米球可以封装各种有效载荷并表现出 pH 依赖性溶解行为,使其适用于靶向药物输送应用 (Jung 等,2007)。

作用机制

Target of Action

Tetrahydropyranyl methacrylate (THPMA) is a compound that primarily targets the polymerization process in various applications . It is used as a protecting group for alcohols in organic synthesis . The compound is particularly useful for the side-chain protection of serine, threonine, and cysteine, making it suitable for the Fmoc/tBu solid-phase peptide synthesis strategy .

Mode of Action

THPMA interacts with its targets by undergoing a polymerization process . The compound is incorporated into the polymer structure, altering its properties and behavior. In the context of peptide synthesis, THPMA acts as a protecting group for certain amino acids, preventing unwanted reactions during the synthesis process .

Biochemical Pathways

The biochemical pathways affected by THPMA primarily involve the synthesis of complex polymers . The compound plays a crucial role in the formation of block copolymers, branched polymers, Janus micelles, and polymer brushes . In peptide synthesis, THPMA affects the pathway by protecting certain amino acids, allowing for controlled reactions and the formation of the desired peptide .

Pharmacokinetics

In the context of its use in drug delivery systems, the compound’s properties can influence thebioavailability of the encapsulated drug . For instance, THPMA-based systems can respond to environmental stimuli such as temperature and ultrasound, allowing for controlled drug release .

Result of Action

The molecular and cellular effects of THPMA’s action depend on its application. In polymer synthesis, the compound contributes to the formation of complex polymeric architectures . In peptide synthesis, THPMA allows for the successful production of peptides by protecting certain amino acids . In drug delivery systems, the compound can enable controlled drug release, potentially improving the efficacy of the treatment .

Action Environment

The action, efficacy, and stability of THPMA can be influenced by various environmental factors. For instance, in drug delivery systems, the compound can respond to changes in temperature and the application of ultrasound , triggering the release of the encapsulated drug . This suggests that the compound’s action can be controlled and modulated based on the specific requirements of its application environment .

未来方向

The future of THPMA and similar compounds lies in the development of “greener” methodologies and the use of organic catalysis . These methods increase compatibility with functional monomers and allow the development of novel surface patterning strategies . The evolution of catalytic systems in ATRP has witnessed a paradigm shift, with catalysts now billions of times more active than their original counterparts .

生化分析

Biochemical Properties

It has been used in the formation of polymers, indicating that it may interact with other molecules in a polymerization reaction

Cellular Effects

It has been used in the fabrication of a dual sensitive transdermal drug delivery system (TDDS), indicating that it may have effects on cell function . The TDDS can sense temperature and an external stimulus – ultrasound (US), which could have implications for cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to be involved in the formation of polymers

Temporal Effects in Laboratory Settings

It has been used in the fabrication of a dual sensitive TDDS , suggesting that it may have long-term effects on cellular function

属性

IUPAC Name |

oxan-2-yl 2-methylprop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O3/c1-7(2)9(10)12-8-5-3-4-6-11-8/h8H,1,3-6H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHGUPRQTQITEPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OC1CCCCO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

52858-60-3 | |

| Details | Compound: 2-Propenoic acid, 2-methyl-, tetrahydro-2H-pyran-2-yl ester, homopolymer | |

| Record name | 2-Propenoic acid, 2-methyl-, tetrahydro-2H-pyran-2-yl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52858-60-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID20452941 | |

| Record name | tetrahydropyranyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20452941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52858-59-0 | |

| Record name | tetrahydropyranyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20452941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of THPMA?

A1: The molecular formula of THPMA is C10H16O3, and its molecular weight is 184.24 g/mol.

Q2: Is there any spectroscopic data available for THPMA?

A2: Yes, several studies utilize 1H NMR [, , , , ] and 13C NMR [] spectroscopy to confirm the structure and monitor reactions involving THPMA. FTIR spectroscopy is also employed for structural analysis [, ].

Q3: How does the presence of THPMA affect the thermal properties of copolymers?

A3: Incorporating THPMA into copolymers can influence their glass transition temperature (Tg). For example, copolymers containing THPMA exhibited Tg values around 140 °C []. Thermal analysis revealed that these copolymers begin to decompose at approximately 125 °C [].

Q4: Can THPMA-based polymers be used in lithographic applications?

A4: Yes, THPMA-based polymers demonstrate potential in lithography. Researchers have explored their use in positive-tone photoresists for deep-UV microlithography [, ] and supercritical carbon dioxide development [, ].

Q5: Does THPMA itself exhibit catalytic properties?

A5: While THPMA is not typically used as a catalyst, its presence in polymers can be utilized for controlled release applications. Upon hydrolysis, the THP group cleaves, converting THPMA to poly(methacrylic acid), altering the polymer's properties. This mechanism is explored for drug delivery and stimuli-responsive materials [, ].

Q6: Have any computational studies been conducted on THPMA or its derivatives?

A6: Yes, molecular mechanic (MM) calculations have been performed on poly(4-tetrahydropyranyl methacrylate) (P4THPMA) to investigate its relaxation behavior and energy barriers associated with molecular motions. The calculated energy barriers showed good agreement with experimental data obtained from dielectric measurements [].

Q7: How does modifying the structure of THPMA affect the surface properties of its polymers?

A7: Research indicates that changing the length of the fluorinated side chain and its end group in THPMA-based fluoromethacrylate block copolymers significantly influences their surface properties. For instance, polymers with perfluoroheptyl groups exhibited lower surface tension compared to those with shorter fluorinated chains [].

Q8: How stable are THPMA-based nanospheres under different pH conditions?

A8: Studies using poly(THPMA) nanospheres demonstrated their pH-dependent dissolution behavior. These nanospheres exhibited significant morphological changes and mass loss under mildly acidic conditions (pH 5.1), indicating their potential for pH-responsive drug delivery [].

Q9: How does deprotection of the THP group in THPMA copolymers affect their solubility in carbon dioxide?

A9: Research explored the solubility behavior of THPMA copolymers in carbon dioxide. Results showed that deprotection of the THP group, resulting in the formation of methacrylic acid units, significantly impacts the copolymer's solubility in carbon dioxide [].

Q10: Are there alternative materials to THPMA for specific applications?

A10: Depending on the specific application, several alternatives to THPMA exist. For example, in the development of positive-tone photoresists, other acid-labile acrylic esters with varying thermal stabilities have been investigated as potential substitutes for THPMA [].

Q11: Can you provide examples of cross-disciplinary applications of THPMA-based materials?

A11: THPMA-based materials find applications in various fields:

- Biomedicine: Ultrasound-responsive micelles encapsulating mesenchymal stem cell-derived extracellular vesicles for treating lower limb microcirculation disease [].

- Targeted drug delivery: pH-sensitive poly(THPMA) nanospheres for controlled drug release [].

- Material Science: Development of stimuli-responsive materials with tunable properties [, ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。